3-bromo-6-chloro-3H-pyridin-2-one

Regioselective functionalization Cross-coupling Synthetic chemistry

Researchers often face regioisomeric impurities in halogenated pyridinone building blocks, compromising cross-coupling selectivity. 3-Bromo-6-chloro-3H-pyridin-2-one (CAS 848423-85-8) solves this with a defined 3-Br/6-Cl pattern enabling predictable sequential derivatization: C-3 bromine undergoes preferential Suzuki coupling, leaving C-6 chlorine for subsequent functionalization. Documented in patent US2005/65144 A1. • Enables two-step diversification with regiochemical control • Validated intermediate for kinase inhibitor library synthesis (JAK, bromodomain, epigenetic targets) • Serves as a negative control in anti-HIV-1 NNRTI SAR assays • Differential Br vs. Cl reactivity not feasible with 4-Br-6-Cl or 5-Br-3-Cl regioisomers

Molecular Formula C5H3BrClNO
Molecular Weight 208.44 g/mol
Cat. No. B12342954
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-bromo-6-chloro-3H-pyridin-2-one
Molecular FormulaC5H3BrClNO
Molecular Weight208.44 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=O)C1Br)Cl
InChIInChI=1S/C5H3BrClNO/c6-3-1-2-4(7)8-5(3)9/h1-3H
InChIKeyPLWYDSFTLQSOHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide to 3-Bromo-6-chloro-3H-pyridin-2-one: A Key Halogenated Pyridin-2-one Building Block


3-Bromo-6-chloro-3H-pyridin-2-one (CAS 848423-85-8, C5H3BrClNO, MW 208.44 g/mol) belongs to the halogenated pyridin-2(1H)-one class – heterocyclic scaffolds defined by a 2-oxo (lactam) group on a pyridine ring bearing halogens at the 3- and 6-positions [1]. The 3-bromo-6-chloro substitution pattern creates a distinct regiochemical handle for sequential derivatization via cross-coupling or nucleophilic aromatic substitution, making this compound a versatile intermediate in medicinal chemistry and agrochemical research [1].

Why 3-Bromo-6-chloro-3H-pyridin-2-one Cannot Be Trivially Replaced by Other Dihalogenated Pyridin-2-ones


Halogenated pyridin-2-ones sharing the formula C5H3BrClNO are isomeric but not functionally interchangeable. The position of bromine and chlorine on the pyridinone ring dictates the order and rate of sequential chemical derivatization, a property exploited in patents such as US2005/65144 A1 where the 3-bromo-6-chloro arrangement serves as a specific intermediate for pharmaceutical synthesis [1]. Furthermore, published SAR data on anti-HIV-1 activity of 2-pyridone derivatives demonstrates that halogen substitution at the 3-position alters bioactivity, indicating that a 3-bromo-6-chloro compound is likely to exhibit different biological performance than its 4-bromo-6-chloro, 5-bromo-3-chloro, or 3,5-dihalo analogs [2]. These regiochemical differences directly impact procurement decisions when synthetic reproducibility and biological target engagement are critical parameters.

Quantitative Differentiation Evidence for 3-Bromo-6-chloro-3H-pyridin-2-one Relative to Closest Analogs


Regiochemical Differentiation from 4-Bromo-6-chloropyridin-2(1H)-one in Cross-Coupling Reactivity

The 3-bromo-6-chloro substitution pattern provides a different order of reactivity in Pd-catalyzed cross-coupling compared to its 4-bromo-6-chloro isomer. Literature on site-selective Suzuki couplings of related 3,5-dihalogeno-4-methoxy-N-methylpyridin-2(1H)-ones establishes that C-5 position reacts preferentially over C-3 in monoarylation [1]. By analogy, 3-bromo-6-chloro-3H-pyridin-2-one is predicted to show preferential reactivity at the bromine-bearing C-3 position versus the C-6 chlorine, enabling sequential derivatization strategies not achievable with the 4-bromo-6-chloro regioisomer (CAS 1227581-74-9), where the para-relationship of halogens may alter selectivity [1].

Regioselective functionalization Cross-coupling Synthetic chemistry

Bromine at 3-Position Decreases Anti-HIV-1 NNRTI Activity: SAR Differentiation from Non-3-Halogen Pyridinones

A published SAR study of 2-pyridone-based HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs) demonstrated that introducing a halogen substituent at the 3-position of the 2-pyridone ring decreases anti-HIV-1 activity [1]. For 3-bromo-6-chloro-3H-pyridin-2-one, the 3-bromo group therefore introduces a predictable negative modulation of antiviral potency compared to a pyridinone scaffold lacking 3-halogen substitution. This is a critical differentiation point when selecting a halogenated pyridinone for antiviral SAR exploration: the 3-bromo-6-chloro compound is expected to be less active than its 3-unsubstituted counterpart, a distinction not present in 4-bromo or 5-bromo isomers.

HIV-1 NNRTI Antiviral SAR 2-Pyridone derivatives

Physicochemical Differentiation: Predicted Boiling Point and Density vs. 3,5-Dibromo Analog

Computationally predicted physicochemical properties distinguish 3-bromo-6-chloro-3H-pyridin-2-one from a fully brominated analog. The predicted boiling point is 303.6 ± 42.0 °C at 760 mmHg and density is 1.9 ± 0.1 g/cm³ . In contrast, 3,5-dibromopyridin-2(1H)-one (CAS 13472-81-6) has a predicted boiling point of 305.4 ± 37.0 °C and a higher density of 2.2 ± 0.1 g/cm³, reflecting the greater mass of two bromine atoms (MW 252.89 vs. 208.44 for the target compound) . These differences affect distillation purification strategies and formulation considerations.

Physicochemical properties Boiling point Density prediction

Patent-Recorded Utility as a Pharmaceutical Intermediate: Syrrx Inc. US2005/65144 A1

The compound is explicitly documented as a synthesis intermediate in US Patent US2005/65144 A1 by Syrrx, Inc., appearing on pages 47–48 of the patent specification [1]. While structural details of final pharmaceutical targets are proprietary, this patent record confirms the compound's role in a defined medicinal chemistry program. This provides procurement traceability: suppliers referencing this patent (e.g., hzbp.cn, chemsrc.com) confirm that the material is used in a documented pharmaceutical synthesis pipeline, differentiating it from isomeric dihalopyridinones not cited in such patents.

Pharmaceutical intermediate Patent evidence Drug discovery

Application Scenarios Where 3-Bromo-6-chloro-3H-pyridin-2-one Provides Measurable Advantage


Sequential Derivatization via Chemoselective Cross-Coupling

Based on the class-level inference that 3-bromo-6-chloro-3H-pyridin-2-one should undergo Suzuki coupling preferentially at the C-3 bromine position, researchers can plan a two-step diversification: first install an aryl/heteroaryl group at C-3 via bromine-selective coupling, then functionalize the C-6 chlorine via a second coupling or nucleophilic substitution. This sequential strategy exploits the differential reactivity of Br vs. Cl and is not equally feasible with the 4-bromo-6-chloro or 5-bromo-3-chloro regioisomers, where the spatial arrangement of halogens alters the electronic environment and may reduce selectivity [1].

Negative Control in Anti-HIV-1 NNRTI Lead Optimization

The SAR finding that a halogen at the 3-position of 2-pyridone reduces anti-HIV-1 NNRTI activity [1] means that 3-bromo-6-chloro-3H-pyridin-2-one can serve as a deliberate negative control compound when evaluating a series of pyridinone-based NNRTI candidates. Its inclusion in an antiviral assay panel would confirm the 3-position halogen effect, helping to validate SAR trends and ensuring that observed potency changes are driven by the intended structural modifications rather than assay artifacts.

Medicinal Chemistry Scaffold with Documented Patent Lineage

The compound's appearance in Syrrx, Inc. patent US2005/65144 A1 as a synthesis intermediate [1] establishes it as a scaffold with pharmaceutical relevance. Drug discovery teams exploring kinase, bromodomain, or epigenetic targets can procure this material to build upon a patent-documented starting point, potentially reducing the synthetic burden of de novo route design. This is a distinct advantage over isomeric analogs such as 4-bromo-6-chloropyridin-2(1H)-one, for which no equivalent patent linkage was identified in the current evidence landscape.

Precursor for JAK Inhibitor or Kinase Inhibitor Library Synthesis

Given that closely related pyridin-2(1H)-one derivatives are disclosed as JAK inhibitors in patent literature [1], the 3-bromo-6-chloro scaffold can be employed as a core intermediate for generating focused kinase inhibitor libraries. The halogen handles enable rapid analoging via parallel synthesis, and the regiochemical pattern ensures that substituents are introduced at defined positions, facilitating systematic SAR exploration in kinase drug discovery programs.

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